molecular formula C9H5NO4S B8399725 Thieno[2,3-b]pyridine-5,6-dicarboxylic acid

Thieno[2,3-b]pyridine-5,6-dicarboxylic acid

Cat. No. B8399725
M. Wt: 223.21 g/mol
InChI Key: GSKZBSAKVYDETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04701208

Procedure details

A solution containing dimethyl thieno[2,3-b]pyridine-5,6-dicarboxylate (27.75 g, 0.11 mol) and potassium hydroxide (30.98 g, 0.55 mol) in methanol (200 mL) under a N2 atmosphere is heated at reflux for two hours. The reaction mixture is cooled and sufficient water added to dissolve any solids present before evaporating the mixture to dryness. The resulting solid is dissolved in a minimum volume of water, cooled in an ice bath and acidified with concentrated H2SO4 to pH~1. Thieno[2,3-b]pyridine-5,6-dicarboxylic acid is filtered off and dried overnight to give 23.36 g mp 272°-275° C.
Name
dimethyl thieno[2,3-b]pyridine-5,6-dicarboxylate
Quantity
27.75 g
Type
reactant
Reaction Step One
Quantity
30.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2=[N:6][C:7]([C:14]([O:16]C)=[O:15])=[C:8]([C:10]([O:12]C)=[O:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1.[OH-].[K+].O>CO>[S:1]1[C:5]2=[N:6][C:7]([C:14]([OH:16])=[O:15])=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
dimethyl thieno[2,3-b]pyridine-5,6-dicarboxylate
Quantity
27.75 g
Type
reactant
Smiles
S1C=CC=2C1=NC(=C(C2)C(=O)OC)C(=O)OC
Name
Quantity
30.98 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve any solids present
CUSTOM
Type
CUSTOM
Details
before evaporating the mixture to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid is dissolved in a minimum volume of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
Thieno[2,3-b]pyridine-5,6-dicarboxylic acid is filtered off
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 23.36 g mp 272°-275° C.

Outcomes

Product
Name
Type
Smiles
S1C=CC=2C1=NC(=C(C2)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.